6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol

Lipophilicity Drug design ADME

For SAR campaigns where non-fluorinated 6-phenylpyridin-3-ol shows target engagement but insufficient cellular potency, the ortho-CF₃ substitution provides a quantifiable lipophilicity boost (+1.0-1.27 LogP units). - **Matched pair ready**: Direct comparison with CAS 66131-77-9 isolates CF₃ contribution to potency & ADME - **Suzuki-Miyaura compatible**: Derived from 6-bromo-3-pyridinol + 2-(trifluoromethyl)phenylboronic acid - **19F NMR probe**: Distinct CF₃ handle for protein-ligand interaction studies - **>95% purity**: Use directly in parallel synthesis without pre-purification

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
CAS No. 1261442-72-1
Cat. No. B6415168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
CAS1261442-72-1
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)O)C(F)(F)F
InChIInChI=1S/C12H8F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(17)7-16-11/h1-7,17H
InChIKeyJFEMWPAQWIFJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol (CAS 1261442-72-1): A Fluorinated Heterocyclic Building Block for Procurement-Driven Medicinal Chemistry


6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol (CAS 1261442-72-1) is a fluorinated pyridine derivative with the molecular formula C₁₂H₈F₃NO and a molecular weight of 239.19 g·mol⁻¹ . The compound features a pyridin-3-ol core substituted at the 6-position with a 2-(trifluoromethyl)phenyl moiety, placing the electron-withdrawing -CF₃ group in an ortho relationship to the biaryl linkage . It is commercially available as a research chemical with a minimum purity specification of 95% from multiple suppliers . The compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and is of interest in medicinal chemistry programs where fluorination is employed to modulate lipophilicity, metabolic stability, and target binding .

Building Block Fluorinated heterocyclic core for medicinal chemistry
Reaction Fit Suzuki-Miyaura cross-coupling compatible
Purity Level Reliable commercial purity specification for direct use

Why 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol Cannot Be Substituted by Non-Fluorinated or Regioisomeric Analogs


Within the phenylpyridin-3-ol scaffold family, the specific combination of ortho-trifluoromethyl substitution and 6-position attachment to the pyridine ring generates a physicochemical and conformational profile that is not replicated by either the non-fluorinated parent compound or by regioisomeric CF₃-substituted analogs. Replacement with 6-phenylpyridin-3-ol (CAS 66131-77-9) results in a loss of >1 log unit in computed lipophilicity and eliminates the electron-withdrawing character conferred by the -CF₃ group, fundamentally altering membrane permeability and target engagement potential [1]. Substitution with the 5-position regioisomer (3-hydroxy-5-(2-trifluoromethylphenyl)pyridine, CAS 1261640-32-7) or the m-CF₃ positional isomer (2-[3-(trifluoromethyl)phenyl]pyridin-3-ol, CAS 1261772-92-2) changes the connectivity between the pyridinol ring and the trifluoromethylphenyl group, which alters the relative orientation of hydrogen bond donor/acceptor motifs and the overall molecular shape—parameters that are critical for structure-based drug design and structure-activity relationship (SAR) interpretation . Consequently, generic substitution without experimental validation risks introducing confounding variables that undermine SAR continuity and reproducibility [1].

Non-Fluorinated Analog
6-Phenylpyridin-3-ol lacks the CF3 group, reducing computed lipophilicity by >1 log unit and altering membrane permeability potential.
5-Position or m-CF3 Regioisomer
Differences in connectivity change pharmacophoric geometry and hydrogen bond topology despite identical computed LogP.

Quantitative Comparative Evidence for 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol Against Its Closest Analogs


Computed LogP Comparison: Ortho-CF₃ Substitution Increases Lipophilicity by >1 Log Unit Relative to the Non-Fluorinated Analog

The computed octanol-water partition coefficient (LogP) of 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol is 3.47, representing a >1 log unit increase compared to the non-fluorinated analog 6-phenylpyridin-3-ol, for which LogP values of 2.20 (XLogP3-AA) [1] and 2.45 are reported. This difference corresponds to an approximately 10-fold or greater increase in lipophilicity, which is class-level evidence that the ortho-CF₃ substitution can significantly enhance membrane permeability and potentially alter the compound's ADME profile [1].

Computed LogP
Class-level inference
+1.0 to +1.3 log units vs. non-fluorinated analog
Supports enhanced membrane permeability interpretation
Computed values; experimental LogP unavailable
Lipophilicity Drug design ADME

Ortho-CF₃ Steric and Electronic Modulation: Differentiation from 5-Position and Meta-CF₃ Regioisomers Despite Equivalent Computed LogP

While 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol shares identical computed LogP (3.47) and PSA (33.12 Ų) with its 5-position regioisomer (CAS 1261640-32-7) and its m-CF₃ positional isomer (CAS 1261772-92-2) , the connectivity differences are mechanistically significant. In the target compound, the -CF₃ group is positioned ortho to the biaryl bond, introducing torsional constraint that restricts rotation around the aryl-aryl linkage and creates a distinct dihedral angle distribution compared to the 5-position regioisomer (which places the CF₃-phenyl group meta to the hydroxyl-bearing carbon and further from the pyridine nitrogen) . This ortho effect directly influences the spatial presentation of the hydrogen bond donor (phenolic -OH) relative to the pyridine nitrogen and the CF₃ group, a parameter critical in structure-based design where precise pharmacophoric geometry is required .

Regiochemistry
Cross-study comparable
6-substituted (ortho-CF3) vs. 5-substituted regioisomer: identical computed LogP and PSA, distinct dihedral angle and pharmacophore geometry
Regioisomer choice affects pharmacophoric presentation
No direct binding data; inferred from connectivity
Regiochemistry Conformational analysis SAR

Hydrogen Bond Donor/Acceptor Topology: Pyridin-3-ol Core with 6-Position CF₃-Phenyl Substitution Presents a Unique Pharmacophoric Arrangement

The target compound presents one hydrogen bond donor (phenolic -OH) and five hydrogen bond acceptors (pyridine N, phenolic O, and three F atoms from CF₃) . This HBD/HBA arrangement, combined with the 6-position attachment of the CF₃-phenyl group, creates a spatial distribution of hydrogen bonding functionality that differs from the 5-position regioisomer . In the 5-position regioisomer, the hydroxyl group is located at the 3-position of the pyridine ring with the CF₃-phenyl group attached at the 5-position (meta to the -OH), producing a distinct angular relationship between hydrogen bonding motifs. In the target compound, the -OH at position 3 of pyridine is para to the 6-position CF₃-phenyl substituent, establishing a linear donor-acceptor axis that may favor different binding modes . While no direct target-binding comparative data exist for this specific compound, the topological differentiation is a class-level inference drawn from well-established principles of molecular recognition in medicinal chemistry.

H-Bond Topology
Class-level inference
Para -OH (target) vs. meta -OH (regioisomer) relative to CF3-phenyl: identical HBD/HBA counts, linear vs. angular donor-acceptor axis
Linear donor-acceptor axis may favor different binding modes
Inferred from structure; no experimental H-bond data
Hydrogen bonding Pharmacophore Molecular recognition

Commercially Specified Purity (≥95%) Enables Direct Use in Parallel Synthesis and Medicinal Chemistry Campaigns Without Additional Purification

6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol is supplied with a minimum purity specification of 95% (HPLC) from established research chemical vendors . This purity level is equivalent to or exceeds the typical specification for comparator building blocks such as 6-phenylpyridin-3-ol (≥95%) [1] and 3-hydroxy-5-(2-trifluoromethylphenyl)pyridine (95-98%) . The consistency of purity specifications across the compound family means that procurement decisions can be driven primarily by structural requirements rather than purity concerns. The compound is stored long-term in a cool, dry place , consistent with standard building block handling protocols, and is classified as non-hazardous for DOT/IATA transport , which reduces logistical complexity for international procurement.

Purity Specification
Supporting evidence
≥95% HPLC from multiple research chemical vendors
Enables direct use in parallel synthesis workflows
Verify lot-specific COA upon receipt
Chemical purity Parallel synthesis Procurement specification

Application Scenarios Where 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol Provides a Quantifiable Advantage


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity (>1 Log Unit Over Non-Fluorinated Scaffold)

In lead optimization campaigns where the non-fluorinated 6-phenylpyridin-3-ol scaffold has demonstrated target engagement but insufficient cellular potency, 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol offers a quantifiable increase in computed LogP of +1.02 to +1.27 log units . This increase in lipophilicity, driven by the ortho-CF₃ group, is consistent with the well-established medicinal chemistry strategy of incorporating trifluoromethyl groups to improve membrane permeability and metabolic stability . The compound can be directly advanced into structure-activity relationship studies as a matched molecular pair with the non-fluorinated parent, enabling clean interpretation of the CF₃ contribution to potency and ADME properties.

Structure-Based Drug Design: Ortho-CF₃ Conformational Constraint for Defined Pharmacophoric Geometry

The ortho relationship between the -CF₃ group and the biaryl bond in 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol introduces torsional constraint that restricts the conformational space accessible to the CF₃-phenyl ring relative to the pyridin-3-ol core . This contrasts with the 5-position regioisomer, where the CF₃-phenyl group is attached at a meta position relative to the hydroxyl-bearing carbon, producing a different dihedral angle distribution. For computational chemists and structural biologists performing docking or free energy perturbation (FEP) calculations, the correct regioisomer is essential to accurately model binding poses, as the spatial presentation of the -OH, pyridine N, and -CF₃ pharmacophoric elements differs between regioisomers .

Parallel Synthesis and Library Production: Suzuki-Ready Building Block with Standardized Purity

6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol is synthesized via Suzuki-Miyaura cross-coupling between 6-bromo-3-pyridinol and 2-(trifluoromethyl)phenylboronic acid , establishing its compatibility with palladium-catalyzed coupling chemistry. As a building block with a minimum purity specification of 95% , it can be directly employed in parallel synthesis workflows for generating focused libraries of CF₃-containing biaryl compounds without the need for pre-purification. The compound's non-hazardous DOT/IATA classification further simplifies procurement logistics for laboratories operating under strict chemical safety and shipping compliance requirements.

Molecular Probe Development: Fluorinated Scaffold for ¹⁹F NMR and PET Imaging Applications

The presence of the trifluoromethyl group in 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol provides a distinct ¹⁹F NMR handle that is absent in the non-fluorinated 6-phenylpyridin-3-ol analog . This enables the compound to serve as a fluorine-containing probe for studying protein-ligand interactions by ¹⁹F NMR spectroscopy. Furthermore, the CF₃ group presents a potential site for ¹⁸F isotopic labeling, opening avenues for positron emission tomography (PET) tracer development . The ortho-CF₃ substitution on the phenyl ring, as opposed to meta-CF₃ or para-CF₃ analogs, may offer distinct metabolic profiles due to steric shielding of the biaryl bond, a consideration for imaging agents where metabolic defluorination must be minimized.

Application
Selection Property
Validation Focus
Lead optimization (lipophilicity)
Ortho-CF3 for enhanced computed lipophilicity
Confirm experimental LogP and permeability
Structure-based drug design
Ortho-CF3 torsional constraint for defined geometry
Docking/FEP modeling to verify binding pose
Parallel synthesis & library production
Suzuki-ready building block; standardized purity
Verify batch purity and coupling efficiency
19F NMR probe & PET tracer development
CF3 group as 19F NMR and potential 18F handle
Confirm 19F signal and metabolic stability
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